Product packaging for CellHunt Green 8-P2M(Cat. No.:CAS No. 929679-22-1)

CellHunt Green 8-P2M

Cat. No.: B1148486
CAS No.: 929679-22-1
M. Wt: 419.23
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Description

Rationale for Investigating Thiol-Reactive Fluorescent Probes

The investigation into thiol-reactive fluorescent probes is driven by the unique and vital roles of thiol-containing molecules in biology. medchemexpress.com Thiols, characterized by a sulfhydryl (-SH) group, are present in the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), which are central to numerous physiological and pathological processes. nih.govthermofisher.com

The sulfhydryl group of cysteine is a key nucleophile in enzyme catalysis and is crucial for maintaining the tertiary and quaternary structure of proteins through the formation of disulfide bonds. thermofisher.com Glutathione is the most abundant non-protein thiol in cells, with concentrations ranging from 0.1 to 10 mM, and it plays a critical role in protecting cells from oxidative stress. nih.gov

The distinct nucleophilicity of the thiol group makes it an excellent target for selective chemical modification. thermofisher.com This reactivity allows for the development of probes that can covalently attach to cysteine residues within proteins. By conjugating a fluorophore to a thiol-reactive group, such as a maleimide (B117702) or an iodoacetamide (B48618), researchers can specifically label proteins of interest, enabling the study of their localization, interactions, trafficking, and conformation. rsc.org This targeted labeling is essential for applications ranging from basic research in protein function to the development of diagnostic tools. nih.gov

Historical Development and Significance of BODIPY-Based Fluorophores

The core structure of CellHunt Green 8-P2M is based on the boron-dipyrromethene (BODIPY) scaffold. First synthesized by Treibs and Kreuzer in 1968, BODIPY dyes have become a cornerstone of fluorescence-based research over the last few decades. mdpi.com These dyes are prized for a unique combination of photophysical properties that make them superior to many traditional fluorophores like fluorescein.

Key characteristics of BODIPY dyes include:

High Fluorescence Quantum Yields: Many BODIPY derivatives exhibit quantum yields approaching 1.0, even in aqueous environments, making them exceptionally bright.

Sharp Excitation and Emission Peaks: Their narrow spectral bands reduce spectral overlap in multiplexing experiments, allowing for clearer distinction between different fluorescent signals.

High Photostability: BODIPY dyes are more resistant to photobleaching than many other fluorophores, permitting longer imaging experiments.

Environmental Insensitivity: Their fluorescence is relatively insensitive to changes in solvent polarity and pH, providing more stable and reliable signals in the variable intracellular environment.

Structural Versatility: The BODIPY core can be readily modified at multiple positions, allowing for the fine-tuning of its spectral properties (from green to near-infrared) and the attachment of various reactive groups for specific labeling applications. mdpi.com

These advantageous properties have led to the widespread use of BODIPY-based molecules as fluorescent probes for bioimaging, sensors for ions and reactive oxygen species, and labels for cellular components like membranes and proteins. mdpi.com

Table 1: Comparative Photophysical Properties of Common Fluorophore Classes

FeatureBODIPY DyesFluoresceinsCyanine Dyes (e.g., Cy3/Cy5)
Quantum Yield Typically High (often >0.8)High, but pH-sensitiveVariable, often lower in aqueous solution
Photostability HighModerateModerate to Low
pH Sensitivity LowHighLow
Stokes Shift SmallModerateLarge
Emission Spectrum NarrowBroadNarrow

Current Landscape of Fluorescent Probes for Live-Cell and Protein Labeling

The toolkit for labeling proteins in living cells has expanded dramatically, moving beyond traditional immunofluorescence in fixed cells to sophisticated methods for real-time visualization. The current landscape is dominated by two primary strategies: genetically encoded fluorescent proteins (FPs) and chemical labeling using small-molecule probes.

Fluorescent Proteins (FPs): The discovery of Green Fluorescent Protein (GFP) revolutionized cell biology by allowing proteins of interest to be genetically fused with an intrinsically fluorescent tag. However, FPs have limitations, including their relatively large size (~30 kD), which can potentially interfere with the function or localization of the protein being studied, and a complex chromophore maturation process.

Chemical Labeling Systems: To overcome the limitations of FPs, various chemical labeling or "hybrid-tagging" approaches have been developed. These systems involve genetically fusing the protein of interest with a small, non-fluorescent protein or peptide tag. This tag is then specifically and covalently labeled by an exogenously applied small-molecule fluorescent probe. Prominent examples include:

SNAP-tag and CLIP-tag: These tags are based on O6-alkylguanine-DNA alkyltransferase and are labeled with benzylguanine and benzylcytosine derivatives, respectively.

HaloTag: This tag is a modified haloalkane dehalogenase that forms a covalent bond with ligands containing a chloroalkane linker.

Small-molecule probes like this compound can be used in these systems or can directly target natural amino acids, such as the thiol group of cysteine. This direct labeling approach avoids the need for a genetically introduced tag, though it requires the target protein to have an accessible cysteine residue that is not present in other proteins that might be labeled non-specifically. The small size and superior photophysical properties of synthetic dyes like BODIPY offer significant advantages in sensitivity and versatility for these advanced imaging applications.

Overview of Key Research Applications for this compound

While specific research citing "this compound" is not publicly available, its classification as a thiol-reactive BODIPY probe places it within a well-established category of reagents used for highly specific and sensitive biological detection. The applications of such probes are diverse and impactful.

Proteomic Analysis: Thiol-reactive BODIPY dyes are extensively used in proteomics to label cysteine-containing proteins for visualization and quantification after separation by gel electrophoresis. Probes like BODIPY FL maleimide have been shown to label proteins efficiently, allowing for the detection of changes in protein expression or modification levels between different biological samples.

Sensing Protein Conformation and Unfolding: The cellular environment, particularly the endoplasmic reticulum (ER), is a key site for protein folding. Under conditions of ER stress, proteins can misfold and unfold, exposing previously buried cysteine residues. Specially designed thiol-reactive BODIPY probes can act as "turn-on" sensors; they are non-fluorescent until they react with these newly accessible thiols, providing a direct fluorescent readout of protein unfolding in living cells. For example, a monochloro-substituted meso-vinyl-BODIPY probe showed a greater than 200-fold increase in fluorescence upon reacting with biological thiols, enabling the real-time monitoring of the protein unfolding process.

Real-Time Thiol Quantitation: Some thiol-reactive probes are designed to exhibit a dramatic increase in fluorescence upon reacting with a thiol, a mechanism known as "turn-on" fluorescence. This can be achieved through various chemical strategies, such as modulating photoinduced electron transfer (PET) or aggregation-controlled quenching (ACQ). Probes based on these mechanisms, such as BODIPY-TS (which uses a thiosulfonate reactive group), can be used for the sensitive and quantitative detection of thiols in biological systems. nih.gov

Table 2: Representative Thiol-Reactive BODIPY Probes and Their Characteristics

Probe NameReactive GroupExcitation (nm)Emission (nm)Key Feature
BODIPY FL-Maleimide Maleimide~503~512Standard probe for labeling accessible cysteines.
BODIPY FL-Iodoacetamide Iodoacetamide~503~512Alternative to maleimide for thiol alkylation.
BODIPY-TS (Thiol-green 2) Thiosulfonate~490~515"Turn-on" probe with high selectivity for thiols. nih.gov
meso-vinyl-BODIPY (VB1Cl) Chloro-vinylN/AN/AFluorogenic probe for sensing unfolded proteins.

Properties

CAS No.

929679-22-1

Molecular Formula

C23H20BF2N3O2

Molecular Weight

419.23

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Cellhunt Green 8 P2m

Methodologies for the Synthesis of BODIPY Green 8-P2M Core Structure

The synthesis of the core BODIPY structure, the foundation of CellHunt Green 8-P2M, is a well-established process in organic chemistry. nih.gov The general approach involves the acid-catalyzed condensation of two equivalents of a pyrrole (B145914) derivative with an aldehyde or an acid chloride. This initial step forms an unstable dipyrromethane intermediate. Subsequent oxidation of the dipyrromethane yields a dipyrromethene, which is then treated with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This final step results in the formation of the rigid, fused-ring system characteristic of the BODIPY fluorophore, known for its high photostability and strong fluorescence. nih.govnih.gov

The specific properties of a BODIPY dye are determined by the choice of precursors. For the synthesis of BODIPY cores similar to that in this compound, common precursors include 2,4-dimethylpyrrole (B27635) and various acid chlorides or anhydrides that will ultimately form the meso-position (position 8) of the dye. researchgate.net For instance, a simple two-step, one-pot procedure can utilize 2,4-dimethylpyrrole and ω-bromoalkylcarboxylic acid chlorides to generate ω-bromoalkyl-substituted BODIPY fluorophores. researchgate.net

Optimization of the reaction is critical to maximize yield and purity. This involves carefully controlling several factors. The choice of acid catalyst for the initial condensation, the oxidant used to form the dipyrromethene, and the base for the final boron complexation all play crucial roles. The addition of radical inhibitors can also be employed to reduce the formation of side products during synthesis. researchgate.net Multicomponent reactions (MCRs) have also been explored as an advanced strategy to generate diverse BODIPY structures from simple starting materials in a single step. nih.gov

ParameterDescriptionImpact on SynthesisCommon Examples/Conditions
Pyrrole PrecursorsThe choice of substituted pyrroles determines the substitution pattern on the final BODIPY core.Influences solubility, and photophysical properties (absorption/emission wavelengths).2,4-dimethylpyrrole, other alkyl- or aryl-substituted pyrroles.
Meso-Position PrecursorTypically an aldehyde or acid chloride that forms the bridge between the two pyrrole rings.Allows for the introduction of functional groups or linkers at the 8-position.ω-bromoalkylcarboxylic acid chlorides, aromatic aldehydes. researchgate.net
CatalystAcid catalyst used for the initial condensation of pyrroles with the meso-precursor.Affects reaction rate and yield of the dipyrromethane intermediate.Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH).
Oxidizing AgentConverts the dipyrromethane intermediate to the conjugated dipyrromethene.Crucial for forming the chromophore; over-oxidation can lead to side products.2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), p-chloranil.
Base/Boron SourceA non-nucleophilic base and a boron-fluoride complex used in the final chelation step.Completes the rigid BODIPY core structure.Triethylamine (TEA) or DBU with Boron trifluoride diethyl etherate (BF₃·OEt₂).

This compound is a thiol-reactive probe, meaning it is designed to covalently bind to the sulfhydryl (-SH) groups found in molecules like cysteine, homocysteine, and glutathione (B108866). medchemexpress.commdpi.comnih.gov The incorporation of a thiol-reactive group is a key step in transforming a standard fluorophore into a targeted probe. Several chemical strategies are employed for this purpose.

The most common methods involve introducing either a haloacetamide (like iodoacetamide) or a maleimide (B117702) group. thermofisher.com

Haloacetamides react with thiols via a nucleophilic substitution reaction, forming a stable thioether bond. They are highly reactive but can sometimes show cross-reactivity with other nucleophilic residues like methionine or histidine. thermofisher.com

Maleimides react with thiols through a Michael addition reaction. rsc.org This reaction is generally more selective for thiols than haloacetamides, especially at a near-neutral pH of around 7.0. thermofisher.com In some probe designs, the maleimide group not only acts as the reactive handle but also quenches the fluorescence of the attached BODIPY dye through a photoinduced electron transfer (PET) mechanism. mdpi.com Upon reaction with a thiol, the electronic properties of the maleimide are altered, the PET process is disrupted, and fluorescence is restored, leading to a "turn-on" response with a high signal-to-noise ratio. medchemexpress.comnih.gov

Reactive GroupReaction Mechanism with ThiolsAdvantagesConsiderations
Iodoacetamide (B48618)/BromoacetamideSN2 Nucleophilic SubstitutionHigh reactivity, forms stable thioether bond. thermofisher.comCan exhibit some cross-reactivity with other nucleophiles (e.g., histidine, methionine). thermofisher.com
MaleimideMichael AdditionHighly selective for thiols at neutral pH. thermofisher.com Can be used in "turn-on" probe designs. mdpi.comReaction is optimal around pH 7.0; can undergo hydrolysis at higher pH. thermofisher.com
Thiosulfates (TS-Link™)Disulfide Bond FormationHighly water-soluble reagents. thermofisher.comForms a disulfide bond which can be reversed by reducing agents. thermofisher.com

Design and Synthesis of this compound Derivatives for Enhanced Specificity

Beyond the core synthesis and addition of a reactive group, derivatives of this compound can be designed to enhance properties like specificity, solubility, and photophysical characteristics. This is achieved through the rational design of linker chemistries and structural modifications to the BODIPY core.

Length and Flexibility: A linker of appropriate length can provide steric separation between the bulky dye and the target biomolecule, minimizing interference with the binding interaction. For example, studies have shown that the length of an aliphatic chain linker can dramatically alter the probe's localization within cellular membranes. rsc.org

Hydrophilicity: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can significantly improve the water solubility of the otherwise nonpolar BODIPY dye. nih.govlumiprobe.com This is crucial for applications in aqueous biological buffers. PEG linkers can also increase the specificity of affinity-based molecules. nih.gov

The synthesis of these linkers often involves standard functional group transformations to connect the dye on one end and the reactive group on the other. For example, a BODIPY core with a terminal alcohol could be connected to a carboxyl-containing linker via esterification, followed by the activation of the other end of the linker for conjugation to the thiol-reactive moiety.

Linker TypeKey FeatureImpact on Probe PropertiesExample Application
Alkyl ChainsHydrophobic, varying lengths.Influences lipophilicity and membrane interaction. Linker length can direct probe to different lipid domains. rsc.orgProbes for studying lipid trafficking and membrane organization.
Polyethylene Glycol (PEG)Hydrophilic, flexible.Increases water solubility, reduces non-specific binding, and can improve biocompatibility. nih.govConjugation to peptides and proteins for targeted imaging in aqueous environments.
Self-Immolative LinkersCleavable upon a specific trigger.Allows for controlled release of the fluorophore or drug at the target site. symeres.comAdvanced drug delivery systems and activatable probes.

The BODIPY core itself is highly amenable to structural modification, allowing for the precise tuning of its photophysical properties. researchgate.netresearchgate.net Even minor adjustments to the chemical structure can lead to significant shifts in the absorption and emission spectra, fluorescence quantum yield, and environmental sensitivity. rhhz.net

Modifications can be made at several positions on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene skeleton:

Positions 1, 3, 5, and 7: Substitution at these positions on the pyrrole rings can alter the electronic distribution of the chromophore. For example, introducing electron-donating or withdrawing groups can shift the emission wavelength. nih.gov

Positions 2 and 6: Extending the π-conjugation of the system by adding groups like styryl or ethynyl (B1212043) at these positions is a common strategy to create red-shifted dyes that emit at longer wavelengths, which is advantageous for in vivo imaging. rhhz.net

Position 8 (meso-position): Modification at this position often has a significant impact. Aryl substitution can lead to twisted intramolecular charge transfer (TICT) states, resulting in environmentally sensitive probes. nih.gov

These modifications allow for the creation of a whole library of BODIPY dyes with a wide range of colors and properties, tailored for specific research applications from cell staining to advanced fluorescence microscopy. nih.govthermofisher.com

Modification PositionType of ModificationEffect on Fluorescent PropertiesReference
2, 6-positionsStyryl or ethynyl group substitutionSignificant red-shift in absorption and emission spectra. rhhz.net
3, 5-positionsAryl group substitutionCan limit red-shift due to free rotation, but rigidification into fused rings causes a significant red-shift. rhhz.net
8-position (meso)Aryl substitutionCan induce sensitivity to solvent polarity and viscosity. nih.gov
Boron atomReplacement of fluorine atomsCan alter fluorescence quantum yield and introduce new functionalities. researchgate.net
Pyrrole RingsAnnulation (fusing aromatic rings)Creates a more rigid, planar structure, leading to a significant red-shift in spectra. rhhz.net

Advanced Purification and Characterization Techniques in this compound Synthesis Research

Following the synthesis and modification of BODIPY probes, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final compound.

Purification:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. BODIPY-containing spots are often colored and fluorescent, making them easy to visualize. nih.gov

Flash Column Chromatography: The primary method for purifying crude reaction mixtures on a preparative scale. The sample is passed through a silica (B1680970) gel column using a solvent mixture (eluent) to separate the desired product from starting materials, by-products, and impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): An analytical or semi-preparative technique that provides higher resolution separation than column chromatography, often used to obtain highly pure samples or to analyze the purity of the final product.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the synthesized molecule by providing detailed information about the chemical environment of hydrogen and carbon atoms. nih.govnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound, confirming that the correct product has been formed. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental formula. nih.gov

UV-Visible Absorption Spectroscopy: Used to determine the absorption spectrum of the dye, identifying the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε), which relates to how strongly the dye absorbs light. nih.gov

Fluorescence Spectroscopy: Measures the emission spectrum, identifying the wavelength of maximum fluorescence (λ_em) and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process. nih.gov

Molecular and Cellular Mechanisms of Action of Cellhunt Green 8 P2m

Thiol-Specific Reactivity and Target Recognition Mechanisms of CellHunt Green 8-P2M

The primary mechanism of this compound revolves around its maleimide (B117702) moiety, which exhibits a high degree of selectivity for thiol groups. thermofisher.com This reactivity allows the dye to form stable, covalent thioether bonds through a Michael addition reaction, where the thiol adds across the double bond of the maleimide. thermofisher.comnih.gov This specific interaction is fundamental to its function as a labeling agent for cysteine residues within proteins. vulcanchem.comthermofisher.com The reaction is notably pH-dependent, demonstrating optimal and more selective conjugation with thiols at a pH below 7.5. vulcanchem.combocsci.com

This compound is engineered as a "turn-on" fluorescent probe. In its unreacted state, the fluorescence of the BODIPY core is significantly suppressed. bocsci.com This suppression is achieved through a process known as photoinduced electron transfer (PeT), specifically a destructive or donor-excited PeT (d-PeT) mechanism. bocsci.comresearchgate.netnih.gov In this state, the maleimide group acts as a quencher, accepting an electron from the excited fluorophore and causing non-radiative deactivation. nih.govedinst.com

Upon reaction with a thiol-containing molecule, the maleimide group is chemically altered, forming a thioether linkage. thermofisher.com This covalent modification disrupts the electronic configuration that facilitates the d-PeT process. bocsci.com The quenching mechanism is thereby inhibited, leading to a restoration of the fluorophore's intense green fluorescence. bocsci.com This switch from a quenched to a highly fluorescent state results in an exceptionally high signal-to-noise ratio, making it ideal for detecting target molecules. bocsci.com

This compound exhibits notable selectivity for thiol-containing compounds such as cysteine, homocysteine, and glutathione (B108866), particularly when reactions are conducted at a pH below 7.5. bocsci.comnih.gov The maleimide functional group is generally unreactive towards other common amino acid residues like methionine, histidine, or tyrosine, which contributes to its specificity in complex biological samples. thermofisher.com

The dye's utility has been demonstrated in various complex biological environments. For instance, it has been successfully used for the real-time imaging of thiol compounds within living cells and for the sensitive determination of thiols in biological fluids like human urine. moleculardepot.com However, the reactivity of the probe with a specific cysteine residue on a protein can be influenced by the local microenvironment, including the accessibility of the residue and the hydrophobicity of the surrounding protein structure. thermofisher.com The pH-dependent nature of its reactivity has also been leveraged to specifically target acidic organelles, such as lysosomes, to investigate redox dynamics. vulcanchem.com

Target GroupReactivityConditions
Thiols (e.g., Cysteine) HighCovalent bond via Michael addition, optimal at pH < 7.5 vulcanchem.combocsci.comthermofisher.com
Amines (e.g., Lysine) Low/NoneMaleimides are highly selective for thiols over amines thermofisher.com
Other Residues (His, Met, Tyr) Low/NoneMaleimides generally do not react with these residues thermofisher.com

Intracellular Dynamics and Localization of this compound

Once inside a cell, this compound can interact with the entire endogenous thiol pool. This includes low-molecular-weight thiols, most notably the highly abundant antioxidant glutathione (GSH), as well as the cysteine residues present in cellular proteins. nih.gov The dye's reaction with this pool is the basis for its application in the quantification and visualization of intracellular thiol status. moleculardepot.com

The distribution of this compound within a cell is not uniform and can be exploited for specific research applications. Due to its resistance to photobleaching and ability to be retained within cells, it serves as an effective long-term tracer for live-cell imaging, enabling tracking for over 72 hours. vulcanchem.com The dye's pH-sensitive reactivity allows for targeted accumulation and labeling within specific acidic subcellular compartments, such as lysosomes, which is valuable for studying organelle-specific processes like redox homeostasis. vulcanchem.com When the dye labels a specific protein, its observed localization will follow that of the target protein, which can itself be dependent on cellular conditions like cell density or cell cycle stage. nih.govconicet.gov.ar

Biophysical Interactions of this compound with Protein Structures

The fundamental biophysical interaction of this compound with proteins is the formation of a stable, covalent thioether bond with a cysteine residue. vulcanchem.comthermofisher.com This interaction is highly specific, which is a significant advantage for protein research. Cysteine is a relatively rare amino acid in proteins compared to amine-containing residues like lysine (B10760008), making it possible to achieve site-specific labeling. thermofisher.com This precision is critical in applications where the preservation of a protein's structure and function is essential. thermofisher.com

This site-specific modification enables a range of biophysical studies. Labeled proteins can be used to monitor conformational changes, track the assembly of protein complexes, or detect ligand-binding events. thermofisher.com For example, this compound has been conjugated to antibodies, such as anti-CD47, to create fluorescent probes for use in advanced imaging techniques like flow cytometry and super-resolution microscopy to visualize specific molecular interactions. vulcanchem.com Furthermore, its ability to react with proteins makes it a useful tool for detecting very low concentrations of proteins in assays following gel electrophoresis. bocsci.com

Applications of Cellhunt Green 8 P2m in Advanced Biological Imaging and Detection

CellHunt Green 8-P2M in Live-Cell Imaging and Tracking Studies

The properties of this compound make it highly suitable for dynamic studies in living cells. moleculardepot.comvulcanchem.com Its resistance to photobleaching and low cytotoxicity allow for its use as a long-term tracer in live-cell imaging experiments. vulcanchem.com Researchers have successfully used the dye to label and track cells for extended periods, such as over 72 hours, which is crucial for longitudinal studies of cellular processes like migration, proliferation, and apoptosis. vulcanchem.com

A significant advantage of this compound in live-cell imaging is its ability to produce images with an exceptionally high signal-to-noise ratio (SNR). bocsci.commedchemexpress.com The signal-to-noise ratio is a critical measure in microscopy that compares the level of the desired fluorescence signal to the level of background noise. wikipedia.org A high SNR is essential for detecting molecules at low concentrations and for using illumination conditions that are less damaging to living cells. nih.govbiorxiv.org

The high SNR of this compound is a direct result of its functional mechanism. bocsci.com The dye is based on a BODIPY fluorophore whose fluorescence is strongly quenched through a photoinduced electron transfer (d-PeT) process in its free, thiol-reactive state. bocsci.commedchemexpress.com When the dye reacts with a thiol group on a biomolecule, this quenching mechanism is disrupted, and the dye's fluorescence is restored. vulcanchem.combocsci.com This results in a bright signal specifically from the labeled target against a very low background, enabling clear visualization even in complex cellular environments. vulcanchem.combocsci.commedchemexpress.com

Super-resolution microscopy (SRM) encompasses techniques that bypass the diffraction limit of conventional light microscopy, allowing for the visualization of cellular structures at the sub-organelle level. thermofisher.commdpi.com this compound has been utilized in this advanced imaging field. vulcanchem.com The inherent brightness and photostability of BODIPY dyes are beneficial for SRM techniques like Stimulated Emission Depletion (STED) microscopy, which require robust fluorophores that can withstand high laser intensities. mdpi.com

The specific thiol-reactivity of this compound allows for its use in creating highly specific fluorescent probes for SRM. vulcanchem.com For instance, it can be conjugated to antibodies to facilitate the real-time, super-resolution visualization of specific proteins. vulcanchem.com One such application involved its conjugation with anti-CD47 antibodies to visualize immune checkpoint interactions in lymphoma models, demonstrating its utility in mapping fine molecular details within cells. vulcanchem.com

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. The use of fluorescent labels is central to this technology. nih.gov this compound serves as an effective reagent for flow cytometry applications due to its ability to selectively label thiol-containing molecules. vulcanchem.com

Its maleimide (B117702) group reacts specifically with thiols at a pH below 7.5, allowing for the targeted labeling of proteins containing cysteine residues. bocsci.comvulcanchem.com This property has been exploited to prepare fluorescent antibody conjugates for use in flow cytometry, enabling the identification and quantification of specific cell populations based on the presence of target proteins. vulcanchem.com The bright, stable fluorescence of the dye ensures sensitive detection in high-throughput flow cytometric analysis. americanchemicalsuppliers.com

Utilization of this compound for Protein Detection and Quantitation

Beyond cell imaging, this compound is a valuable tool for the direct detection and quantification of proteins in various biochemical assays. moleculardepot.comvulcanchem.com Its fluorogenic and thiol-reactive nature allows for sensitive and specific protein labeling. bocsci.com

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique for separating proteins based on their molecular weight. joannecpratt.com After separation, proteins are typically visualized using stains. This compound has proven to be particularly useful for detecting proteins in gels, especially those present at very low concentrations. bocsci.commedchemexpress.com

The probe's high sensitivity is attributed to its extremely high signal-to-noise ratio. medchemexpress.com Because the dye only becomes fluorescent after reacting with thiols on the proteins within the gel, there is minimal background staining, allowing for the clear visualization of protein bands that might be undetectable with conventional dyes. bocsci.commedchemexpress.com This makes it a powerful alternative to traditional staining methods for proteomic analyses where sample material is limited. medchemexpress.com

This compound is described as a "super-fluorogenic, protein-specific labelling agent". bocsci.com This capability is highly advantageous for studying proteins within the complex environment of a cell lysate or inside living cells. vulcanchem.comnih.gov The dye's maleimide group enables the site-specific labeling of cysteine residues on proteins. vulcanchem.com

The fluorogenic "turn-on" mechanism is key to its utility. vulcanchem.combocsci.com The dye remains non-fluorescent until it covalently binds to a protein's thiol group, at which point its fluorescence is activated. bocsci.commedchemexpress.com This eliminates the need for wash steps to remove unbound dye, which is often required for other fluorescent probes. rsc.orgkyushu-u.ac.jp This no-wash capability simplifies experimental protocols and allows for the real-time monitoring of protein labeling in situ, providing a powerful method for investigating protein dynamics and function. vulcanchem.comrsc.org

Application AreaSpecific UseKey Feature Utilized
Live-Cell Imaging Long-term cell tracking (migration, apoptosis) vulcanchem.comPhotostability, low cytotoxicity vulcanchem.com
Super-Resolution Microscopy Imaging of specific proteins via antibody conjugates vulcanchem.comThiol-reactivity, brightness vulcanchem.com
Flow Cytometry Labeling cell-surface proteins via antibody conjugates vulcanchem.comThiol-reactivity, bright fluorescence vulcanchem.comamericanchemicalsuppliers.com
SDS-PAGE Detection of low-concentration protein bands bocsci.commedchemexpress.comHigh signal-to-noise ratio, fluorogenic nature bocsci.commedchemexpress.com
Protein Labeling Fluorogenic labeling of proteins in lysates and cells vulcanchem.combocsci.comThiol-reactivity, "turn-on" fluorescence vulcanchem.combocsci.com

Compound Names Mentioned:

2-mercaptoethanol (B42355) (2-ME or β-ME)

4-hydroxy-3-methylbenzylidene rhodanine (B49660) (HMBR)

alk-16

anti-CD47

Bathophenanthroline

Benzonase

BODIPY Green 8-P2M

Brilliant Blue G-250

Brilliant Blue R250

this compound

dithiothreitol (B142953) (DTT)

Green Fluorescent Protein (GFP)

iodoacetamide (B48618)

monobromobimane (B13751) (mBBr)

Proteinase K

silicon-rhodamine

TCEP

thiazole (B1198619) orange (TO)

urea (B33335)

Yellow Fluorescence-Activating and absorption-Shifting Tag (Y-FAST)

Quantitative Analysis of Thiol-Containing Biomolecules

This compound serves as a powerful tool for the quantitative analysis of thiol-containing biomolecules due to its specific chemical properties. This fluorophore belongs to the boron-dipyrromethene (BODIPY) family and is engineered with a maleimide group, which demonstrates selective reactivity towards thiol (-SH) groups, particularly at a pH below 7.5. vulcanchem.combocsci.com A key feature of this compound is its "turn-on" fluorescence mechanism. bocsci.commedchemexpress.com In its unbound state, the probe's fluorescence is significantly quenched; however, upon covalent conjugation with a thiol group, its fluorescence is restored, leading to a substantial increase in signal intensity. bocsci.commedchemexpress.com This results in an exceptionally high signal-to-noise ratio, which is critical for sensitive detection. bocsci.commedchemexpress.com

This direct relationship between thiol concentration and fluorescence intensity allows for the quantification of various biomolecules. For instance, it is effectively used to detect and quantify proteins at very low concentrations in gels following SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). bocsci.commedchemexpress.com The intensity of the green fluorescence emitted from a protein band is proportional to the number of accessible cysteine residues that have reacted with the probe, enabling researchers to estimate protein abundance. The probe's high selectivity for thiols over other functional groups, such as amines, is particularly advantageous when thiol concentrations are sufficient for reaction. nih.gov

The quantitative capability of this compound is summarized by its reaction mechanism and resulting fluorescence change.

Table 1: Reaction-Based Fluorescence Properties of this compound

StateTargetFluorescenceBasis for Quantification
UnboundNo ThiolQuenchedBaseline signal
BoundThiol GroupFluorescentSignal intensity correlates with the amount of thiol-conjugated biomolecule

This interactive table summarizes the fluorescence behavior of this compound which forms the basis of its use in quantitative analysis.

This compound as a Tool for Investigating Redox Homeostasis

The maintenance of redox homeostasis, a stable balance of oxidizing and reducing molecules, is crucial for normal cellular function. nih.gov this compound has emerged as a valuable instrument for studying this delicate equilibrium, primarily by enabling the visualization and quantification of key thiol-containing molecules like glutathione (B108866) (GSH), which are central to cellular redox buffering.

The probe's utility in this context is enhanced by its pH-dependent reactivity. vulcanchem.com This characteristic allows for the targeted labeling of intracellular thiols within specific microenvironments, such as acidic organelles like lysosomes. vulcanchem.com Researchers have leveraged this feature to investigate redox dynamics in models of neurodegenerative diseases, where lysosomal dysfunction has been correlated with disturbances in thiol homeostasis. vulcanchem.com By using this compound, it is possible to map the relative concentrations and spatial distribution of thiols within different cellular compartments, providing insights into subcellular redox states. This is analogous to how other genetically encoded redox-sensitive probes, like roGFP2, are used to measure the glutathione redox potential in specific organelles like the mitochondrial matrix and peroxisomes. nih.gov

The ability to selectively react with and report on the presence of thiols allows researchers to monitor shifts in the redox environment that may occur in response to oxidative stress, disease progression, or therapeutic intervention.

Integration of this compound with High-Throughput Screening Platforms

High-throughput screening (HTS) is a drug discovery process that involves the rapid, automated testing of large numbers of chemical or biological compounds to identify active leads. cellomaticsbio.comselvita.comnih.gov The unique properties of this compound make it highly suitable for integration into HTS platforms, particularly for assays targeting thiol-modulating compounds.

The probe's "turn-on" fluorescence upon reacting with thiols provides a clear and robust optical readout, which is a primary detection method in HTS. nih.gov This allows for the development of simple, "mix-and-read" assays that can be easily automated and miniaturized for use in 96-, 384-, or even 1536-well microplate formats. cellomaticsbio.comselvita.comnih.gov Automated platforms that utilize targets labeled with this compound have been successfully developed for screening libraries of compounds that modulate thiol activity. vulcanchem.com

A notable research application demonstrated the utility of this compound in an HTS campaign to identify novel inhibitors of protein disulfide isomerase (PDI), a therapeutic target in metastatic cancer. vulcanchem.com In such a screen, a decrease in the expected fluorescence signal would indicate that a test compound is inhibiting the interaction between the probe and its thiol target, thereby identifying a potential inhibitor. The efficiency and scalability of HTS platforms, combined with the sensitive and specific detection afforded by this compound, accelerate the discovery of new therapeutic agents that act on thiol-dependent pathways. cellomaticsbio.comselvita.com

Table 2: HTS Campaign Phases Supported by Probes like this compound

HTS PhaseRole of this compoundExample Application
Assay DevelopmentProvides a fluorescent readout for a biochemical interaction involving a thiol.Developing an assay to measure the activity of a thiol-dependent enzyme.
Primary ScreenUsed to rapidly test thousands of compounds for their ability to modulate the thiol-probe reaction.Identifying compounds that inhibit protein disulfide isomerase activity. vulcanchem.com
Hit ConfirmationConfirms the activity of initial "hits" from the primary screen.Verifying that selected compounds consistently reduce the fluorescence signal.
Dose-Response AnalysisUsed to determine the potency (e.g., IC50) of confirmed hits by testing them at multiple concentrations.Quantifying the concentration at which a hit compound inhibits 50% of the target's activity.

This interactive table outlines the integration of fluorescent probes like this compound into the various stages of a typical high-throughput screening workflow.

Pre Clinical Research Models and Methodologies Employing Cellhunt Green 8 P2m: in Vitro Studies

Application of CellHunt Green 8-P2M in Immortalized and Primary Cell Cultures

The choice of cell model is critical for generating biologically relevant data. Primary cells, which are freshly isolated from organ tissue, closely mimic the physiological state of cells in vivo. atcc.org However, they have a limited lifespan in culture. innoprot.com Immortalized cell lines, often generated using agents like the SV40 Large T antigen, offer an alternative with an extended lifespan, allowing for long-term studies that are not possible with primary cells. innoprot.cominnoprot.com this compound can be applied in both culture types to leverage their distinct advantages for studying protein thiol status.

Table 2: Comparison of In Vitro Cell Models for Thiol Research

Model Type Advantages Limitations Relevance to Thiol Studies Source(s)
Primary Cells - More closely mimic in vivo physiological state- Generate more biologically relevant data - Limited lifespan and passage number- Senesce in culture Ideal for studying thiol dynamics in models that closely recapitulate normal tissue or early-stage disease. atcc.orginnoprot.com

| Immortalized Cells | - Extended/indefinite lifespan- Allow for long-term, repeatable experiments | - May contain genetic mutations from immortalization- Can be poor indicators of normal cell phenotype | Useful for establishing stable, high-throughput assays to screen for compounds that modulate protein thiol status. | atcc.orginnoprot.cominnoprot.com |

Protein thiol modifications are fundamental to cellular function, acting as molecular switches in redox-regulated signaling pathways and protecting against oxidative damage. plos.orgplos.orgnih.gov this compound serves as an effective tool for visualizing these dynamics in real-time within live immortalized or primary cells. Upon entering the cell, the probe reacts with accessible cysteine residues on proteins, leading to a measurable increase in green fluorescence. This allows researchers to monitor shifts in the thiol-disulfide equilibrium within various cellular compartments and pathways. For instance, it can be used to track changes in the redox state of metabolic enzymes or transcription factors that are known to be regulated by cysteine modifications. plos.org The relatively low abundance of cysteine compared to other amino acids like lysine (B10760008) facilitates more specific labeling, which is crucial when studying the activity or binding affinity of a particular protein. thermofisher.com

A key application of this compound is in studying how cells respond to external or internal stressors. By treating cell cultures with specific perturbations—such as chemical agents, environmental toxins, or oxidative stress inducers like hydrogen peroxide—researchers can use the probe to quantify the resulting changes in protein thiol oxidation. plos.org A decrease in probe fluorescence would indicate a shift towards a more oxidizing environment where fewer free thiols are available to react. This methodology can identify specific proteins that are sensitive to oxidative stress and uncover the mechanisms by which cells maintain their redox homeostasis. plos.orgplos.orgresearchgate.net Such experiments are critical for understanding disease pathogenesis and identifying potential therapeutic targets.

Table 3: Example Cellular Perturbations and Expected Thiol Responses

Perturbation Agent Cellular Pathway Affected Expected Response Observable with this compound Source(s)
Hydrogen Peroxide (H₂O₂) Oxidative Stress Response Increased oxidation of protein thiols, leading to a decrease in available thiols for the probe to bind. This reveals proteins involved in detoxification and redox sensing. plos.org
Electrophiles Xenobiotic Defense Covalent modification of reactive cysteine thiols, reducing the pool of free thiols available for labeling. nih.gov

| Growth Factor Stimulation | Receptor Tyrosine Kinase Signaling | Transient, localized changes in thiol oxidation as part of redox signaling cascades. | nih.gov |

3D Cell Culture and Organoid Models Utilizing this compound for Complex System Analysis

While 2D cell cultures are valuable, they lack the complex cell-cell and cell-matrix interactions found in living tissue. sigmaaldrich.comgbo.com Three-dimensional (3D) cell culture models, including spheroids and organoids, bridge this gap by allowing cells to grow in structures that more accurately represent the architecture and functionality of an organ. sigmaaldrich.comnih.govnuvisan.com Organoids, derived from stem cells, are particularly powerful as they can self-organize into mini-organs with distinct cell lineages and tissue-like composition. sigmaaldrich.comcorning.com The use of this compound in these advanced models enables the analysis of protein thiol modifications within a more physiologically relevant context.

A significant advantage of using a fluorescent probe like this compound in organoid models is the ability to visualize the distribution of thiol-modified proteins in situ. Standard biochemical assays often require the lysis of the 3D structure, resulting in the loss of crucial spatial information. With fluorescence microscopy, researchers can image intact organoids stained with the probe to see which cells or regions within the tissue-like structure exhibit changes in their redox state. This is invaluable for studying processes like tumor development, where the tumor microenvironment creates distinct redox gradients, or in developmental biology to understand how different cell layers establish their unique redox status.

Combining this compound with live-cell imaging techniques allows for the spatiotemporal mapping of protein reactivity in complex 3D models. Researchers can acquire images over time to track how protein thiol modifications propagate through an organoid or spheroid in response to a stimulus. For example, one could observe a wave of protein oxidation spreading from the outer cell layers of a spheroid inward after exposure to a pro-oxidant drug. This provides a dynamic, four-dimensional view of cellular redox signaling and stress responses that is impossible to achieve with endpoint assays or 2D models. nuvisan.com

High-Content Screening with this compound for Novel Biomarker Identification

High-Content Screening (HCS) integrates automated microscopy with sophisticated image analysis to extract quantitative, multiparametric data from cells in a high-throughput format. celtarys.comnih.govsonraianalytics.com This technology is a cornerstone of modern drug discovery, enabling the screening of large compound libraries to identify substances that modulate specific cellular phenotypes. celtarys.comalitheagenomics.comnuvisan.com this compound is well-suited for HCS applications due to its fluorescent readout.

An HCS campaign using this probe could be designed to identify novel biomarkers of disease or drug response. For instance, primary cells from patients with an oxidative stress-related disease could be cultured in multi-well plates and screened against a library of compounds. The cells would be stained with this compound, and automated imaging would quantify the fluorescence intensity in each well. Compounds that restore a healthy thiol redox state (i.e., increase fluorescence) could be identified as potential therapeutics. Conversely, specific patterns of thiol oxidation identified by the probe could serve as novel biomarkers for disease diagnosis or patient stratification. The rich data generated by HCS can reveal subtle changes in protein localization and cell morphology, providing a deeper understanding of a compound's mechanism of action. sonraianalytics.comalitheagenomics.com

Table 4: Hypothetical High-Content Screening Workflow for Biomarker Discovery

Step Description Technology/Reagents Desired Outcome Source(s)
1. Assay Development Optimize cell seeding, compound treatment, and staining conditions in a multi-well plate format (e.g., 384-well). Immortalized or primary cells, Cell-Repellent Surface plates, this compound. A robust and reproducible assay with a high signal-to-noise ratio. gbo.comnuvisan.com
2. Library Screening Treat cells with a large library of small molecules using automated liquid handling systems. Compound libraries, robotic liquid handlers. Each well is treated with a unique compound. nuvisan.com
3. Staining & Imaging Stain cells with this compound and a nuclear counterstain. Acquire images using an automated HCS microscope. This compound, Hoechst/DAPI, automated confocal microscope (e.g., Opera Phenix). High-resolution images of thousands of wells. nuvisan.com
4. Image Analysis Use image analysis software to segment cells and quantify fluorescence intensity per cell. Image analysis software, AI-based algorithms. Quantitative data on the thiol status of each cell under each condition. sonraianalytics.comnuvisan.com

| 5. Hit Identification | Identify compounds ("hits") that significantly alter the thiol redox state compared to controls. | Statistical analysis software. | A list of candidate compounds or potential biomarkers for further validation. | celtarys.com |

Table 5: List of Compounds

Compound Name
BODIPY Green 8-P2M
This compound
Hydrogen peroxide

Pre Clinical Research Models and Methodologies Employing Cellhunt Green 8 P2m: in Vivo Studies

Utilization of CellHunt Green 8-P2M in Invertebrate Models for Genetic and Developmental Research

Invertebrate models like the fruit fly, Drosophila melanogaster, and the nematode, Caenorhabditis elegans, are powerful tools for genetic and developmental biology research due to their short life cycles and well-characterized genetics. pnas.orgnih.govresearchgate.netrockefeller.edu The study of thiol-redox dynamics is crucial in understanding developmental processes in these organisms. For example, research in Drosophila has shown that global redox changes, including alterations in reactive cysteines, occur during the oocyte-to-embryo transition. pnas.org While direct applications of this compound in these specific studies are not reported, its properties as a thiol-reactive probe make it a suitable tool for such investigations. It could be used to visualize changes in protein thiol status during different developmental stages or in response to genetic manipulations. The ability to image glycans in live C. elegans has also been demonstrated using bioorthogonal chemical reporters, a strategy that could potentially be adapted for thiol imaging with probes like this compound. acs.org

Advanced Imaging Techniques for this compound Detection in Live Organisms

The detection of fluorescent probes like this compound in living organisms is greatly enhanced by advanced imaging techniques. researchgate.net Confocal and multiphoton microscopy are particularly well-suited for in vivo imaging as they allow for optical sectioning and deeper tissue penetration with reduced phototoxicity compared to conventional fluorescence microscopy. tocris.comscispace.combruker.com Multiphoton microscopy, in particular, enables imaging deep within scattering tissues, which is essential for studying processes in whole, live animals. bruker.comscispace.com BODIPY dyes, including those with maleimide (B117702) reactive groups, have been successfully used with multiphoton microscopy for in vivo applications. scispace.comfpbase.org These techniques, when combined with probes like this compound, provide high-resolution, three-dimensional views of cellular and subcellular events in their natural context.

Table 3: Advanced Imaging Techniques for In Vivo Detection of BODIPY-based Probes

Imaging TechniqueAdvantages for In Vivo ImagingRelevance to this compoundReference
Confocal Microscopy Optical sectioning, improved signal-to-noise ratio.Allows for clear visualization of labeled structures within tissues. tocris.com
Multiphoton Microscopy Deeper tissue penetration, reduced phototoxicity, lower scattering.Enables imaging of dynamic processes in live, intact vertebrate and invertebrate models. scispace.combruker.comscispace.com

Comparative Studies and Structure Activity Relationship Sar of Cellhunt Green 8 P2m Analogues

Comparative Analysis of CellHunt Green 8-P2M with Other Thiol-Reactive Probes

Performance Metrics: Sensitivity, Specificity, and Photostability for Research Use

This compound is a thiol-reactive fluorescent probe built on the BODIPY (boron-dipyrromethene) fluorophore. Its mechanism relies on a d-PeT (photoinduced electron transfer) process, which is strongly quenched in its initial state. Upon reaction with a thiol, this quenching is relieved, leading to a significant increase in fluorescence and a high signal-to-noise ratio. bocsci.com This probe is particularly effective for detecting low concentrations of proteins. bocsci.com

BODIPY-based dyes, in general, are known for their excellent photophysical properties, which are advantageous for fluorescence-based applications. These properties include high molar absorption coefficients, high fluorescence quantum yields, and notable photostability. mdpi.comthermofisher.commdpi.com They typically exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com Furthermore, BODIPY dyes have narrow emission bandwidths, which can result in higher peak intensities compared to other fluorophores like fluorescein. thermofisher.com Their fluorescence is also relatively insensitive to solvent polarity and pH changes, making them stable and reliable in various experimental conditions. thermofisher.comthermofisher.com

In comparison to other thiol-reactive probes, such as those based on fluorescein, BODIPY derivatives like this compound offer greater photostability. thermofisher.com While some probes react with a broad range of thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), others have been developed for more selective detection. mdpi.comrsc.org For instance, some monochlorinated BODIPY derivatives have been designed to selectively detect GSH over Cys and Hcy. mdpi.com The specificity of thiol-reactive probes is a critical performance metric, as the intracellular concentrations of these thiols can vary significantly. mdpi.com

The sensitivity of thiol probes is another key factor, with some capable of detection in the nanomolar to micromolar range. mdpi.comnih.gov For example, a probe utilizing a Michael addition to a maleimide (B117702) moiety reported a detection limit of approximately 20 nM for Cys. nih.gov Another probe based on the cleavage of a sulfonamide by GSH demonstrated a detection limit of 1.9 µM. mdpi.com The high signal-to-noise ratio of this compound suggests a high degree of sensitivity in its applications. bocsci.com

Interactive Data Table: Performance Metrics of Thiol-Reactive Probes

Probe TypeFluorophoreKey Performance MetricReported Detection LimitReference
This compoundBODIPYHigh signal-to-noise ratioNot specified bocsci.com
Maleimide-BODIPYBODIPY350-fold intensity increaseNanomolar range nih.gov
TPE-MITetraphenyletheneAIE in aqueous solution1 ppb nih.gov
Michael Addition ProbeCoumarinRatiometric detection of GSH20 nM mdpi.com
Fluorescein-basedFluorescein61-fold fluorescence enhancement10⁻⁷–10⁻⁸ M mdpi.com
TPE-Np (AIE Probe)TetraphenyletheneSelective detection of GSH1.9 µM mdpi.com

Advantages and Limitations in Specific Research Contexts

The advantages of using this compound and other BODIPY-based thiol probes are rooted in their fundamental photophysical properties. Their high quantum yield and photostability make them ideal for applications requiring prolonged or intense light exposure, such as fluorescence microscopy and single-molecule detection. thermofisher.comthermofisher.com The relative insensitivity of BODIPY dyes to pH allows for their use in a wider range of cellular environments and experimental buffers without significant loss of signal. thermofisher.comthermofisher.com

A notable advantage of this compound is its selectivity for thiols, particularly when the reaction is conducted at a pH below 7.5. bocsci.com This allows for more targeted labeling of cysteine residues in proteins or other thiol-containing molecules, reducing off-target reactions. thermofisher.com The turn-on fluorescence mechanism, where the probe is initially non-fluorescent and becomes fluorescent upon reacting with the target, provides a high signal-to-noise ratio, which is crucial for detecting low-abundance thiols. bocsci.com

However, there are also limitations to consider. The reactivity of maleimide-based probes, a common feature in thiol-reactive dyes, can be influenced by pH. At pH values above 8, hydrolysis of the maleimide group can compete with the thiol modification reaction, leading to non-reactive products. thermofisher.com This can reduce the efficiency of labeling.

Another consideration is the potential for aggregation. Some BODIPY derivatives, particularly in aqueous solutions, can form aggregates, which leads to quenching of their fluorescence. mdpi.com While this property has been exploited to design "turn-on" probes that fluoresce upon disaggregation after reacting with a thiol, it also means that the probe's reactivity can be significantly lower if it forms stable aggregates before encountering its target. mdpi.com This highlights the importance of the solvent environment and probe concentration in experimental design.

In the context of live-cell imaging, the ability of a probe to selectively detect specific thiols is paramount. nih.gov While some probes react with total non-protein thiols, the high intracellular concentration of GSH (1–10 mM) compared to Cys (30–200 µM) and Hcy (5–15 µM) means that probes without high selectivity for Cys or Hcy will predominantly detect GSH. mdpi.com Therefore, for studies focused on Cys or Hcy dynamics, highly selective probes are necessary. mdpi.comrsc.org

Elucidation of Structure-Activity Relationships for this compound Derivatives

Influence of Chemical Modifications on Thiol Reactivity and Fluorescence Quantum Yield

The structure of BODIPY-based probes can be extensively modified to fine-tune their properties, a key aspect of developing next-generation sensors. mdpi.com The thiol reactivity and fluorescence quantum yield of this compound derivatives are directly influenced by chemical modifications to the BODIPY core and the reactive group.

One critical factor is the position of the reactive group on the fluorophore. For instance, in a maleimide-substituted BODIPY derivative, placing the maleimide group at the ortho position of the meso-phenyl ring leads to significant fluorescence quenching through Photoinduced Electron Transfer (PET). nih.gov In contrast, meta and para substitutions result in much higher initial fluorescence quantum yields (0.37 and 0.54, respectively, compared to 0.002 for the ortho isomer). nih.gov Upon reaction with a thiol, the PET effect in the ortho-substituted probe is inhibited, causing a dramatic increase in fluorescence (up to 350-fold). nih.gov This demonstrates that precise positional chemistry is crucial for designing effective "turn-on" probes.

Modifications to the BODIPY core itself can also alter the fluorescence quantum yield. The inherent high quantum yield of many BODIPY dyes, often approaching 1.0, is a significant advantage. thermofisher.com However, aggregation in aqueous solutions can drastically reduce this, a phenomenon known as aggregation-caused quenching (ACQ). mdpi.com A para-maleimide-substituted meso-phenyl BODIPY, which is highly fluorescent in organic solvents, exhibits low fluorescence in aqueous solution due to ACQ. mdpi.com Reaction with thiols that have nearby ionizable groups can lead to a highly polar conjugate that resists aggregation, restoring fluorescence and resulting in up to a 1000-fold increase in intensity. mdpi.com This suggests that modifications promoting solubility and preventing aggregation in aqueous environments are key to maintaining high quantum yields in biological applications.

Interactive Data Table: Structure-Activity Relationship of BODIPY-Maleimide Isomers

Isomer PositionInitial Fluorescence Quantum YieldFluorescence Fold Increase (Post-reaction)Quenching MechanismReference
Ortho0.002~350-foldPET nih.gov
Meta0.37Not specified- nih.gov
Para0.54Not specified- nih.gov

Rational Design Principles for Next-Generation BODIPY-Based Probes

The development of future BODIPY-based thiol probes will be guided by several rational design principles aimed at optimizing their performance for specific biological questions. nih.gov

A primary principle is the tuning of the probe's photophysical properties through strategic chemical modifications. This includes adjusting the absorption and emission wavelengths by altering the conjugation of the BODIPY core. mdpi.comacs.org This allows for the creation of probes across the visible and near-infrared spectrum, enabling multiplexed imaging with other fluorophores.

Another key design strategy involves modulating the probe's reactivity and selectivity. This can be achieved by altering the electronic properties of the reactive group or its position on the fluorophore. nih.gov For reversible probes, which are crucial for studying dynamic changes in thiol concentrations, the design must incorporate a reversible reaction mechanism. rsc.org For example, a reversible Michael addition reaction has been utilized in some BODIPY probes to monitor real-time biothiol dynamics. rsc.org

To overcome the limitation of aggregation-caused quenching in aqueous media, a "disaggregation-induced emission" (DIE) mechanism can be intentionally designed. mdpi.com This involves creating a probe that is aggregation-prone and thus weakly fluorescent on its own. The reaction with a thiol, particularly one that adds a polar group to the probe, results in a product that is less likely to aggregate, leading to a strong "turn-on" fluorescence signal. mdpi.com

Furthermore, the incorporation of targeting moieties into the probe's structure is a critical design principle for subcellular investigations. By attaching ligands that direct the probe to specific organelles like mitochondria or the endoplasmic reticulum, researchers can study thiol dynamics with high spatial resolution. rsc.org

Computational Modeling and In Silico Approaches for Predicting this compound Interactions

While specific computational modeling studies for this compound were not found in the provided search results, the principles of in silico approaches are widely applied in the design and understanding of fluorescent probes. Computational modeling can be instrumental in predicting the photophysical properties and reactivity of new BODIPY derivatives before their synthesis.

For instance, quantum chemical calculations can be used to predict the absorption and emission spectra of a designed probe. These calculations can also elucidate the mechanism of fluorescence quenching, such as PET, by modeling the electronic interactions between the fluorophore and the quenching moiety. This was demonstrated in the case of the ortho-maleimide BODIPY derivative, where theoretical results supported the experimental finding of PET-based quenching. nih.gov

Molecular dynamics simulations can be employed to study the aggregation behavior of BODIPY probes in aqueous environments. These simulations can provide insights into the intermolecular forces that drive aggregation and how modifications to the probe's structure might prevent it. This is particularly relevant for understanding and designing probes that operate via the ACQ/DIE mechanism. mdpi.com

Docking studies can be used to predict the interaction of a probe with its biological target, such as a specific cysteine residue in a protein. This can help in designing probes with higher selectivity for a particular protein or for distinguishing between different thiols like GSH, Cys, and Hcy.

Structure-activity relationship (SAR) studies, which are often experimental, can be complemented by quantitative structure-activity relationship (QSAR) modeling. nih.govmdpi.comnih.gov By building a computational model based on the properties and activities of a series of synthesized derivatives, researchers can predict the activity of new, unsynthesized compounds. This can guide the synthetic efforts towards more potent and selective probes.

In essence, computational modeling serves as a powerful predictive tool in the rational design of next-generation fluorescent probes. It allows for the screening of virtual compounds, saving time and resources in the laboratory, and provides a deeper understanding of the molecular mechanisms underlying the probe's function.

Future Research Directions and Translational Potential of Cellhunt Green 8 P2m

Development of Targeted Delivery Strategies for CellHunt Green 8-P2M in Research Tools

The utility of this compound can be significantly enhanced by developing strategies to deliver it to specific cell types, organelles, or even individual proteins within a complex biological environment. This targeted approach minimizes off-target effects and allows for more precise investigation of cellular functions.

Current research into the targeted delivery of similar BODIPY dyes provides a roadmap for future applications of this compound. mdpi.com One promising strategy involves the conjugation of the dye to nanoparticles. vulcanchem.com These nanoparticles can be functionalized with targeting moieties such as antibodies, peptides, or other ligands that recognize and bind to specific cell surface receptors. For instance, a nanoparticle carrying this compound could be designed to target cancer cells by incorporating an antibody that binds to a tumor-specific antigen. This would enable researchers to specifically label and track cancer cells in a mixed cell population, facilitating studies on tumor growth, metastasis, and response to therapies.

Another approach is the direct conjugation of this compound to molecules with inherent targeting capabilities. For example, attaching the probe to a peptide that localizes to the mitochondria would allow for the specific labeling and visualization of this organelle. researchgate.net Given that mitochondrial dysfunction is implicated in numerous diseases, such a tool would be invaluable for studying the role of mitochondrial proteins and their thiol status in pathological conditions.

The pH-dependent reactivity of this compound, which is optimal at a pH below 7.5, can also be exploited for targeted delivery. vulcanchem.com For example, it could be used to specifically label proteins within acidic organelles like lysosomes, providing insights into lysosomal storage disorders and other related diseases.

A summary of potential targeted delivery strategies is presented in Table 1.

Delivery StrategyTargeting Moiety/MechanismPotential Research Application
Nanoparticle Conjugation Antibodies, Peptides, LigandsTracking specific cell types (e.g., cancer cells), studying cell-cell interactions.
Direct Molecular Conjugation Organelle-targeting peptides (e.g., mitochondrial targeting sequences)Investigating organelle-specific protein thiol dynamics in health and disease.
pH-Dependent Reactivity Exploiting the acidic environment of specific organellesStudying protein function and thiol status within lysosomes and other acidic compartments.

Integration of this compound with Multi-Omics for Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. asm.org Fluorescent probes like this compound can serve as a crucial bridge between cellular imaging and multi-omics analysis, enabling a more holistic understanding of cellular processes.

A key application in this area is the use of this compound in conjunction with Fluorescence-Activated Cell Sorting (FACS). nih.govresearchgate.net By labeling a heterogeneous cell population with the probe, researchers can identify and isolate specific subpopulations based on their fluorescence intensity, which may correlate with the abundance of certain thiol-containing proteins. These sorted cell populations can then be subjected to downstream multi-omics analysis. For example, cells exhibiting high fluorescence after treatment with a particular drug could be isolated and their proteome or metabolome analyzed to identify the molecular pathways affected by the drug. This approach allows for the correlation of a specific cellular phenotype (fluorescence) with a comprehensive molecular profile. nih.gov

Furthermore, the integration of fluorescence microscopy with systems biology provides a powerful tool for spatial multi-omics. fluorofinder.com By imaging cells labeled with this compound, researchers can obtain spatial information about protein localization. This imaging data can then be correlated with omics data from the same or similar cell populations to build more accurate models of cellular function. For instance, observing the relocalization of a specific protein labeled with this compound in response to a stimulus, combined with proteomic data showing changes in protein-protein interactions, can provide a much deeper understanding of the cellular response.

Table 2 outlines potential workflows for integrating this compound with multi-omics.

WorkflowKey TechniquesResearch Outcome
Phenotype-Based Cell Sorting and Analysis This compound labeling, FACS, Proteomics/MetabolomicsIdentification of molecular signatures associated with specific cellular phenotypes.
Spatial Multi-Omics Fluorescence microscopy with this compound, Transcriptomics/ProteomicsCorrelation of protein localization with gene expression and protein interaction networks.
Functional Genomics Screening High-content screening with this compound, CRISPR/siRNA librariesLinking specific genes to changes in protein thiol status and localization.

Expansion of this compound Applications into Novel Biomarker Discovery

The ability of this compound to react with cysteine residues makes it a valuable tool for biomarker discovery. frontiersin.org Cysteine is a critical amino acid in many proteins, and its thiol group can undergo various modifications that are important in cellular signaling and disease. researchgate.net Alterations in the expression or modification of cysteine-containing proteins are often associated with pathological conditions, making them potential biomarkers for diagnosis, prognosis, and therapeutic monitoring. mdpi.comacs.org

One approach to biomarker discovery involves using this compound in comparative proteomic studies. nih.gov Lysates from healthy and diseased tissues or cells can be labeled with the probe, and the fluorescently tagged proteins can be separated and identified using techniques like two-dimensional gel electrophoresis followed by mass spectrometry. Proteins that show differential labeling between the healthy and diseased states can be identified as potential biomarkers. For example, a protein that is overexpressed and thus more intensely labeled in cancer cells compared to normal cells could serve as a diagnostic marker for that cancer.

Moreover, the reactivity of this compound can be leveraged to develop activity-based probes. biorxiv.org By modifying the core structure of the probe, it may be possible to create derivatives that are more selective for certain classes of enzymes that have reactive cysteine residues in their active sites, such as some proteases or phosphatases. Such probes could be used to profile enzyme activity in different disease states, providing functional biomarkers that reflect the underlying pathology.

Recent studies have demonstrated the use of thiol-reactive fluorescent probes to distinguish between different biothiols like cysteine, homocysteine, and glutathione (B108866), which are themselves important biomarkers for various diseases. mdpi.comrsc.orgmdpi.com Future research could focus on developing derivatives of this compound with enhanced selectivity for specific thiol-containing molecules, further expanding its utility in biomarker discovery.

Methodological Advancements for Automated Detection and Analysis Using this compound

To fully realize the potential of this compound in high-throughput applications, the development of automated detection and analysis methods is crucial. nih.gov High-content screening (HCS) platforms that combine automated microscopy with sophisticated image analysis software are becoming increasingly common in both academic and industrial research. embopress.orgmoleculardevices.comthermofisher.comabcam.com

Integrating this compound into HCS workflows would enable the rapid and quantitative analysis of its fluorescent signal in large cell populations under various experimental conditions. nih.gov For example, a library of small molecules could be screened for their ability to alter the expression or localization of a specific protein labeled with the probe. Automated image analysis algorithms can be developed to quantify parameters such as fluorescence intensity, spot count, and subcellular localization, providing a rich dataset for identifying potential drug candidates. mdpi.comjove.commolbiolcell.org

Microfluidic devices offer another avenue for the automation of experiments using this compound. These "lab-on-a-chip" systems allow for the precise manipulation of small volumes of fluids and can be used to automate cell labeling, washing, and analysis in a high-throughput manner. This technology can significantly reduce reagent consumption and experimental time, making large-scale studies more feasible.

The development of advanced computational tools, including machine learning and artificial intelligence algorithms, will also play a critical role in the automated analysis of data generated using this compound. embopress.orgresearchgate.net These algorithms can be trained to recognize complex patterns in fluorescent images that may not be apparent to the human eye, leading to the discovery of novel cellular phenotypes and biomarkers.

Conclusion: Synthesis of Academic Contributions of Cellhunt Green 8 P2m

Summary of Major Research Findings and Methodological Impact

The primary contribution of CellHunt Green 8-P2M to scientific research lies in its ability to selectively react with thiol groups, which are present in the amino acid cysteine. This reactivity allows for the fluorescent labeling of proteins and peptides, facilitating their study. The probe is based on a BODIPY (boron-dipyrromethene) fluorophore, a class of dyes known for their excellent photostability, sharp emission spectra, and high fluorescence quantum yield. medchemexpress.com

A key feature of this compound is its "turn-on" fluorescent property. In its unbound state, the fluorescence of the dye is quenched through a process known as donor-excited photoinduced electron transfer (d-PeT). medchemexpress.commedchemexpress.com Upon reaction with a thiol group, this quenching mechanism is disrupted, leading to a significant increase in fluorescence. This results in a high signal-to-noise ratio, enabling the detection of even low concentrations of thiol-containing molecules. medchemexpress.commedchemexpress.com

Major Research Applications and Findings:

Proteomics: A significant application of this compound is in proteomics, particularly for the detection of proteins in gels following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). medchemexpress.com Its ability to react with cysteine residues allows for the sensitive staining of protein bands, offering an alternative to traditional, less sensitive staining methods.

Protein Labeling and Tracking: The thiol-reactivity of this compound makes it an effective tool for covalently labeling proteins. This has been utilized to study protein structure, function, and dynamics. For instance, it has been employed in the development of super-fluorogenic protein-specific labeling agents, allowing for the specific visualization of a protein of interest within complex mixtures like bacterial lysates and in living mammalian cells.

Live Cell Imaging: The cell-permeable nature of BODIPY-based dyes allows for their use in live-cell imaging to monitor the dynamics of thiols. While specific studies solely focused on this compound in live-cell thiol dynamics are not extensively detailed in the provided search results, the general properties of BODIPY thiol probes suggest its potential in this area.

Flow Cytometry: The bright and stable fluorescence of the BODIPY core makes this compound a candidate for use in flow cytometry. It can be used to label cell surface or intracellular proteins containing accessible cysteine residues, allowing for the identification and sorting of specific cell populations.

Methodological Impact:

The introduction of this compound and similar BODIPY-based thiol probes has had a notable impact on the methodologies for studying thiol-containing biomolecules.

Enhanced Sensitivity: The high signal-to-noise ratio of this "turn-on" probe offers superior sensitivity compared to constitutively fluorescent probes, enabling the detection of proteins and peptides at lower concentrations. medchemexpress.com

Specificity for Thiols: The maleimide (B117702) reactive group provides relatively high selectivity for thiol groups over other nucleophilic functional groups found in proteins, especially when the labeling reaction is performed at a pH below 7.5. americanchemicalsuppliers.com

Alternative to Traditional Methods: In proteomics, fluorescent labeling with probes like this compound provides a sensitive alternative to traditional staining methods like Coomassie Brilliant Blue or silver staining.

Properties of this compound
PropertyDescription
SynonymBODIPY Green 8-P2M
Chemical ClassBODIPY (boron-dipyrromethene) dye
ReactivityThiol-reactive (specifically with cysteine residues)
Fluorescence Mechanism"Turn-on" fluorescence based on donor-excited photoinduced electron transfer (d-PeT)

Outlook on the Enduring Scientific Relevance and Future Innovations based on this compound

The enduring scientific relevance of this compound is tied to the fundamental importance of thiols in biological systems. Cysteine residues play critical roles in protein structure (disulfide bonds), enzyme catalysis, and redox signaling. The ability to specifically label and visualize these residues will continue to be a cornerstone of biochemical and cell biological research.

Future Innovations:

The core structure of this compound provides a versatile scaffold for the development of next-generation fluorescent probes. Future innovations are likely to focus on several key areas:

Improved Selectivity: While maleimides are relatively selective for thiols, they can exhibit off-target reactivity. Future derivatives may incorporate alternative thiol-reactive groups with enhanced specificity to further reduce non-specific labeling.

Multiplexing Capabilities: The development of spectrally distinct thiol-reactive probes based on the BODIPY scaffold would enable multi-color imaging experiments. This would allow researchers to simultaneously track different proteins or investigate the interplay between various thiol-containing molecules within the same cell.

Targeted Probes: A promising area of innovation is the conjugation of this compound or its derivatives to molecules that can target specific cellular compartments or organelles. This would enable the study of thiol dynamics in precise subcellular locations, such as the mitochondria or endoplasmic reticulum.

Ratiometric Sensing: Future probe designs may incorporate a second fluorophore to create ratiometric sensors. Such sensors would allow for the quantitative measurement of thiol concentrations by monitoring the ratio of fluorescence intensities at two different wavelengths, thereby minimizing artifacts due to variations in probe concentration or excitation intensity.

Potential Future Developments Based on this compound
Area of InnovationPotential Advancement
Enhanced SpecificityDevelopment of probes with novel reactive groups to minimize off-target labeling.
MultiplexingCreation of a palette of spectrally distinct thiol-reactive probes for multi-color imaging.
Targeted DeliveryConjugation to molecules that direct the probe to specific organelles or cellular structures.
Quantitative MeasurementDesign of ratiometric probes for precise quantification of thiol concentrations.

Q & A

Basic Research Questions

Q. How does pH influence the reactivity of CellHunt Green 8-P2M with thiol groups, and how should researchers optimize buffer conditions for conjugation?

  • Methodological Answer : The dye exhibits selective thiol reactivity at pH <7.5 due to its maleimide group's stability under mildly acidic conditions. Researchers should prepare reaction buffers (e.g., PBS pH 6.5–7.0) and verify pH using calibrated probes. Pre-incubate target biomolecules (e.g., cysteine-rich proteins) in reducing agents (e.g., TCEP) to free thiol groups, followed by dye incubation at a 2:1 molar excess (dye:protein) for 1–2 hours at 4°C. Purify conjugates via size-exclusion chromatography to remove unreacted dye .

Q. What experimental steps confirm successful conjugation of this compound to biomolecules?

  • Methodological Answer : Fluorescence recovery post-reaction is a key indicator. Use fluorimetry to measure emission at 515 nm (excitation: 488 nm) before and after conjugation. A ≥10-fold increase in quantum yield confirms maleimide-thiol bond formation. SDS-PAGE with in-gel fluorescence imaging can further validate labeling specificity .

Q. How should this compound be stored to maintain stability, and what are the signs of degradation?

  • Methodological Answer : Store lyophilized powder at 4°C under nitrogen, protected from light. Reconstitute in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Degradation is indicated by precipitation or reduced fluorescence intensity in control reactions (e.g., with β-mercaptoethanol). Regularly test dye reactivity using a thiol-containing standard (e.g., glutathione) .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence signals when using this compound in heterogeneous cellular environments (e.g., mixed organelle labeling)?

  • Methodological Answer : Competing thiol sources (e.g., cytosolic glutathione) may cause non-specific signals. Pre-treat cells with thiol-blocking agents (e.g., N-ethylmaleimide) before dye incubation. Combine with organelle-specific markers (e.g., MitoTracker) for colocalization analysis. Use time-lapse imaging with controlled illumination to minimize photobleaching .

Q. What strategies optimize this compound for long-term live-cell tracking while minimizing phototoxicity?

  • Methodological Answer : Reduce laser intensity and exposure time during imaging. Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to mitigate reactive oxygen species. Validate cell viability via propidium iodide exclusion assays post-imaging. For multi-day studies, replenish dye every 24 hours at 10% initial concentration to maintain signal .

Q. How does this compound compare to other thiol-reactive dyes (e.g., BODIPY-based probes) in detecting low-abundance proteins via SDS-PAGE?

  • Methodological Answer : this compound’s d-PeT (dark-state electron transfer) quenching mechanism provides a higher signal-to-noise ratio (SNR) compared to conventional BODIPY dyes. For low-concentration targets, run gels at 100–150 V, transfer to PVDF membranes, and incubate with 1 µM dye in PBS pH 7.0. Quantify bands using fluorescence scanners (e.g., Typhoon) at 488 nm excitation .

Q. How should researchers address discrepancies in fluorescence recovery kinetics across different cell types?

  • Methodological Answer : Variability may arise from differences in intracellular thiol concentrations or membrane permeability. Calibrate dye uptake using flow cytometry and standardize cell density before experiments. Perform kinetic assays with fixed timepoints (e.g., 0, 15, 30, 60 mins) and normalize fluorescence to protein content (BCA assay) .

Data Analysis and Contradiction Management

Q. What controls are essential to validate this compound’s specificity in complex biological systems?

  • Methodological Answer : Include (1) a no-thiol control (dye alone), (2) a competition control (excess free thiols, e.g., 10 mM cysteine), and (3) a non-reactive dye variant (if available). Use confocal microscopy Z-stacks to rule out background autofluorescence .

Q. How can researchers statistically analyze time-dependent fluorescence data from this compound-labeled live cells?

  • Methodological Answer : Apply linear mixed-effects models to account for cell-to-cell variability. Normalize fluorescence intensity to initial timepoints (ΔF/F0) and use ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. Open-source tools like Fiji/ImageJ or Python’s SciPy suite enable batch processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.